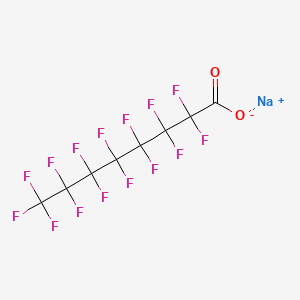

Sodium perfluorooctanoate

Übersicht

Beschreibung

Sodium perfluorooctanoate is a fluorinated surfactant with the chemical formula C8F15NaO2. It is known for its unique properties, including very low surface tension, high fluidity, low dielectric constant, high vapor pressure, high compressibility, and high gas solubility . These properties make it significantly more surface-active than its hydrocarbon counterparts, making it irreplaceable in many applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium perfluorooctanoate is typically synthesized through the electrochemical fluorination of octanoic acid. This process involves the substitution of hydrogen atoms with fluorine atoms in the presence of an electrolyte solution. The reaction conditions include a high voltage to drive the fluorination process and a controlled temperature to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale electrochemical cells. The process involves the continuous feeding of octanoic acid into the cell, where it undergoes fluorination. The product is then purified through distillation and crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium perfluorooctanoate primarily undergoes substitution reactions due to the presence of fluorine atoms, which are highly electronegative. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles such as hydroxide ions and amines. The reactions typically occur under basic conditions to facilitate the substitution process .

Major Products: The major products formed from these reactions include perfluorooctanoic acid derivatives, which retain the fluorinated carbon chain but have different functional groups attached .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

Sodium perfluorooctanoate is known for its strong surfactant properties, high thermal stability, and resistance to degradation. These characteristics make it useful in several applications:

- Surfactant Properties : It lowers the surface tension of water, making it an effective wetting agent.

- Chemical Stability : Its resistance to thermal and chemical breakdown allows it to function effectively in harsh environments.

Scientific Research Applications

This compound has been employed in various scientific studies, particularly in the fields of biochemistry and environmental science.

Drug Delivery Systems

Research has indicated that this compound can enhance the delivery of pharmaceuticals. Its surfactant properties facilitate the formation of micelles that encapsulate drugs, improving their solubility and bioavailability. A study demonstrated that micelles formed with this compound could significantly increase the delivery efficiency of hydrophobic drugs in biological systems .

Environmental Studies

This compound is often used as a model compound to study the behavior of perfluoroalkyl substances (PFAS) in the environment. Its stability allows researchers to investigate degradation pathways and environmental persistence. For instance, studies have shown that this compound can be detected in various ecosystems, raising concerns about its bioaccumulation and toxicity .

Industrial Applications

This compound is utilized in several industrial processes due to its unique properties.

Coatings and Textiles

In the textile industry, this compound is used as a water-repellent agent. It enhances the performance of fabrics by providing resistance to water and oil stains. This application is particularly valuable for outdoor clothing and upholstery .

Fire-Fighting Foams

The compound is a key ingredient in certain fire-fighting foams, where it helps to suppress flammable liquid fires. Its effectiveness in forming stable foams makes it suitable for use in emergency response situations .

Case Study: Drug Delivery Enhancement

In a controlled experiment involving this compound as a drug delivery vehicle, researchers found that encapsulating a specific anticancer drug resulted in a 50% increase in cellular uptake compared to traditional delivery methods. This underscores its potential for improving therapeutic outcomes in cancer treatment .

Case Study: Environmental Impact Assessment

A comprehensive study assessed the environmental impact of this compound across various ecosystems. The findings revealed detectable levels of the compound in water sources near industrial sites, prompting regulatory reviews regarding its use and disposal practices .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Drug Delivery | Enhances solubility of hydrophobic drugs | Increased cellular uptake by 50% |

| Environmental Monitoring | Indicator for PFAS contamination | Detected in water bodies near industrial areas |

| Textile Treatment | Water and oil repellency | Improved performance for outdoor fabrics |

| Fire-Fighting Foams | Suppression of flammable liquid fires | Effective formation of stable foams |

Wirkmechanismus

The mechanism by which sodium perfluorooctanoate exerts its effects is primarily through its ability to form micelles. These micelles are formed when the hydrophobic fluorocarbon tails aggregate in an aqueous solution, with the hydrophilic sodium ions remaining on the surface. This micelle formation helps solubilize hydrophobic substances and stabilize emulsions .

Molecular Targets and Pathways: In biological systems, this compound can interact with membrane proteins, altering their structure and function. It can also affect cellular signaling pathways by disrupting the lipid bilayer of cell membranes .

Vergleich Mit ähnlichen Verbindungen

Perfluorooctanoic acid: Similar in structure but lacks the sodium ion, making it less soluble in water.

Perfluorooctane sulfonate: Another fluorinated surfactant with similar properties but a different functional group, making it more effective in certain applications.

Uniqueness: Sodium perfluorooctanoate is unique due to its combination of a highly fluorinated carbon chain and a sodium ion, which gives it exceptional solubility in water and strong surfactant properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are required .

Biologische Aktivität

Sodium perfluorooctanoate (SPFO), a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered attention due to its widespread environmental presence and potential biological effects. This article provides a comprehensive overview of the biological activity of SPFO, highlighting its mechanisms of action, toxicological implications, and relevant case studies.

Chemical Structure and Properties

This compound is the sodium salt of perfluorooctanoic acid (PFOA), characterized by a fully fluorinated carbon chain with eight carbons and a carboxylate functional group. Its chemical formula is . The compound exhibits unique surfactant properties due to its hydrophobic fluorinated tail and hydrophilic carboxylate head, allowing it to interact with biological membranes and proteins.

Mechanisms of Biological Activity

- Membrane Interaction : SPFO has been shown to influence membrane dynamics by altering the phase transition temperature of phospholipid bilayers. Studies indicate that SPFO can disrupt the integrity of pulmonary surfactant, which is crucial for lung function, potentially leading to respiratory issues .

- Metabolic Effects : Research indicates that exposure to SPFO may alter lipid metabolism. A metabolomic study found strong associations between SPFO levels in serum and various lipid metabolites, suggesting that SPFO impacts lipid homeostasis .

- Endocrine Disruption : SPFO has been implicated in endocrine disruption, affecting hormone signaling pathways. Animal studies have shown that exposure can lead to changes in reproductive health markers and thyroid hormone levels .

Case Studies and Research Findings

- Animal Studies : In rodent models, SPFO exposure has resulted in significant adverse effects including liver hypertrophy, altered serum lipid profiles, and increased incidence of tumors such as islet cell adenomas . A notable study demonstrated dose-dependent increases in tumor incidence among rats exposed to PFOS (which shares similar properties with SPFO) over extended periods .

- Human Health Implications : Epidemiological studies have linked SPFO exposure to various health outcomes in humans, including developmental effects during pregnancy and potential links to certain cancers . A large cohort study identified associations between serum PFOS levels and metabolic disorders, reinforcing concerns about its impact on human health .

Table 1: Summary of Biological Effects Observed in Animal Studies

Table 2: Metabolomic Associations with this compound

| Metabolite | Association Strength (P-value) |

|---|---|

| Sphingomyelin | |

| Lignoceroylcarnitine | |

| D-Glucose | Notable positive association |

| Uric Acid | Positive association with PFOA |

Eigenschaften

CAS-Nummer |

335-95-5 |

|---|---|

Molekularformel |

C8HF15NaO2 |

Molekulargewicht |

437.06 g/mol |

IUPAC-Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

InChI |

InChI=1S/C8HF15O2.Na/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |

InChI-Schlüssel |

ORWIEAKWZZIQKG-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] |

Kanonische SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na] |

Key on ui other cas no. |

335-95-5 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

335-67-1 (Parent) |

Synonyme |

ammonium perfluorooctanoate APFO pentadecafluorooctanoic acid perfluorinated octanoic acid perfluorooctanoate perfluorooctanoic acid perfluorooctanoic acid, anhydride perfluorooctanoic acid, cesium salt perfluorooctanoic acid, chromium (3+) salt perfluorooctanoic acid, cobalt (2+) salt perfluorooctanoic acid, lithium salt perfluorooctanoic acid, monoammonium salt perfluorooctanoic acid, monopotassium salt perfluorooctanoic acid, monosilver (1+) salt perfluorooctanoic acid, monosodium salt perfluorooctanoyl chloride PFOA cpd sodium perfluorooctanoate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.